methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves several steps. One common method includes the reaction of 4-formyl-2-nitrophenol with methyl 3-methoxy-4-hydroxybenzoate under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate can be compared with similar compounds such as:
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate: This compound lacks the methoxy group present in this compound, leading to different chemical properties and reactivity.
Methyl 4-(4-formyl-2-nitrophenoxy)-3-hydroxybenzoate: The presence of a hydroxy group instead of a methoxy group results in different biological activities and applications.
Properties
IUPAC Name |
methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-15-8-11(16(19)23-2)4-6-14(15)24-13-5-3-10(9-18)7-12(13)17(20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHJIMJEWHLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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